Dimefluthrin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

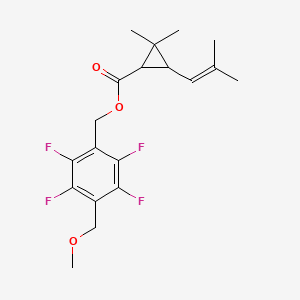

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCJRMYMAMSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058043 | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271241-14-6 | |

| Record name | Dimefluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dimefluthrin on Insect Voltage-Gated Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefluthrin (B1295995), a synthetic polyfluorobenzyl pyrethroid insecticide, exerts its potent neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insects.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanism underlying this interaction. Like other pyrethroids, this compound modifies the gating kinetics of insect VGSCs, primarily by stabilizing the open state of the channel.[3][4][5] This action prevents the normal closure (deactivation and inactivation) of the channel following nerve excitation, leading to a persistent influx of sodium ions. The resulting sustained membrane depolarization causes neuronal hyperexcitability, repetitive firing, rapid paralysis (knockdown), and ultimately, the death of the insect.[5][6][7] This document details the state-dependent binding of pyrethroids, explores the molecular architecture of the binding sites, presents quantitative data from studies on representative pyrethroids, outlines the key experimental protocols used in this research, and visualizes the critical pathways and workflows.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in the nervous systems of insects.[8][9][10] These channels are composed of a large alpha (α) subunit, which forms the ion-conducting pore, and often one or more smaller auxiliary beta (β) subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the S5 and S6 segments and the intervening P-loop form the channel pore.

The precise functioning of these channels involves rapid transitions between three principal states:

-

Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available to be opened.

-

Open (Activated): Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

-

Inactivated (Closed): Shortly after opening, the channel enters a non-conducting inactivated state, which terminates the Na+ influx and allows the membrane to repolarize.[11]

This compound, as a member of the pyrethroid class, disrupts this finely tuned process, making the VGSC its primary target for insecticidal activity.[1][7]

Core Mechanism of Action: Prolongation of the Open State

The defining characteristic of pyrethroid action on VGSCs is the profound modification of their gating kinetics. Instead of allowing the channel to promptly inactivate and deactivate, this compound and its analogs trap the channel in a conducting, open conformation.[9][11]

This is achieved by markedly slowing two key processes:

-

Inhibition of Inactivation: Pyrethroids delay the fast inactivation process that normally terminates the sodium current during a sustained depolarization.[9][12]

-

Inhibition of Deactivation: They significantly slow the channel's closure (deactivation) upon membrane repolarization. This effect is responsible for the characteristic large, slowly decaying "tail current" observed in electrophysiological recordings.[6][9][13]

The consequence of this prolonged channel opening is a persistent influx of Na+, which leads to a state of neuronal hyperexcitability, causing the rapid knockdown and paralysis observed in poisoned insects.[1][5][7]

State-Dependent Binding

A critical feature of the pyrethroid mechanism is its state-dependence. Pyrethroids, particularly Type II compounds (which typically possess an α-cyano group), exhibit a much higher affinity for the open state of the sodium channel compared to the resting state.[3][9][12][14] This phenomenon, known as use-dependent or state-dependent modification, means that the insecticide's effect is enhanced by repeated neuronal firing, as this increases the population of channels in the high-affinity open conformation.[11][15]

Caption: Signaling pathway of VGSC gating and its disruption by this compound.

Molecular Binding Sites on the Insect VGSC

Computational modeling, site-directed mutagenesis, and analysis of resistance mutations have provided significant insights into where pyrethroids bind on the VGSC α-subunit.[9] Two distinct, but potentially overlapping, receptor sites have been proposed: PyR1 and PyR2 .[3][4][13]

-

Pyrethroid Receptor Site 1 (PyR1): This site is considered a major binding pocket and is located in a lipid-exposed cleft at the interface between domains II and III. It is formed by residues from the domain II S4-S5 linker, the domain II S5 helix, and the domain III S6 helix.[7][9]

-

Pyrethroid Receptor Site 2 (PyR2): A second potential binding site has been identified at the interface between domains I and II.[7][9][13]

The binding of a pyrethroid molecule within these hydrophobic pockets is thought to physically impede the conformational changes required for channel closing, thus stabilizing the open state.

References

- 1. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 2. News - this compound Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrethroid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimefluthrin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Dimefluthrin (B1295995). The information is intended for research and development applications, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this synthetic pyrethroid insecticide.

Introduction

This compound (CAS No. 271241-14-6) is a potent, broad-spectrum pyrethroid ester insecticide known for its high efficacy against a wide range of insect pests, particularly mosquitoes, flies, and cockroaches.[1][2] It is widely used in domestic and public health settings for pest control.[2] Like other pyrethroids, its primary mode of action is the disruption of the insect's nervous system by targeting voltage-gated sodium channels, which leads to rapid knockdown, paralysis, and eventual death.[1][2] The specific 2,3,5,6-tetrafluoro-4-methoxymethyl analogue structure of this compound contributes to its high insecticidal activity.[3] This document details its chemical synthesis, physicochemical properties, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

This compound is a complex molecule with specific stereochemistry that influences its biological activity.[4] The commercial product typically emphasizes the most potent (1R)-trans isomer.[4] Its low water solubility and high potency make it suitable for use in formulations such as mosquito coils, liquid vaporizers, and aerosols.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [5] |

| CAS Number | 271241-14-6 | [1][6] |

| Molecular Formula | C₁₉H₂₂F₄O₃ | [4][5] |

| Molecular Weight | 374.4 g/mol | [1][5][6] |

| Appearance | Light yellow liquid | [7] |

| Water Solubility | 2.0 mg/L (at 20°C, pH 7) | [1][4] |

| Organic Solubility | Soluble in methanol, DMSO, benzene. Miscible with acetone. | [4][7][8][9] |

| Vapor Pressure | 3.84 x 10⁻⁵ mmHg (at 25°C) | [8][9] |

| Purity (Typical) | ≥95% | [3] |

| Storage | Store at 2-8°C. For laboratory storage, use amber glass vials at 4°C to prevent photodegradation. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the chrysanthemic acid moiety with the corresponding tetrafluorobenzyl alcohol. Two primary routes are documented, one starting from the acid chloride and the other from the carboxylic acid using a coupling agent.

Synthesis Workflow

The general workflow involves the reaction of two key precursors followed by purification to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis from Acid Chloride [3]

This procedure is a common laboratory-scale method for preparing this compound.

-

Reaction Setup: In a reaction vessel, dissolve [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol (1.0 g, 4.5 mmol) and pyridine (B92270) (0.42 g, 5.3 mmol) in tetrahydrofuran (B95107) (THF, 10 ml).

-

Addition of Reactant: Cool the solution using an ice bath. To this cooled solution, add (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride (0.90 g, 4.8 mmol).

-

Reaction: Allow the resulting mixture to warm to room temperature and stir for 8 hours.

-

Workup: Pour the reaction mixture into 50 ml of ice-cooled water. Extract the aqueous mixture with ethyl acetate (B1210297) (2 x 80 ml).

-

Washing: Combine the organic extracts and wash with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it under vacuum to obtain the crude product.

-

Purification: Purify the resulting residue by column chromatography over silica (B1680970) gel, eluting with a 1:1 (v/v) mixture of hexane (B92381) and ethyl acetate to yield pure this compound (yield: 1.40 g, 84%).

Protocol 2: Synthesis using a Coupling Agent [6]

This method avoids the preparation of the acid chloride by using a carbodiimide (B86325) coupling agent.

-

Reaction Setup: Prepare a mixture of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid, and tetrahydrofuran (THF).

-

Addition of Coupling Agent: Cool the mixture under an ice bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

-

Reaction: Allow the mixture to warm to room temperature and stir.

-

Workup: Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Washing: Wash the combined ethyl acetate layers with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Subject the resultant residue to silica gel column chromatography to obtain the final product.

Biological Activity and Mechanism of Action

This compound is a neurotoxin that acts on the insect's central and peripheral nervous systems.[1][2] Its primary target is the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.

By binding to these channels, this compound modifies their gating kinetics, causing them to remain open for an extended period. This disruption leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis (knockdown), followed by the death of the insect.[1]

Caption: Mechanism of action of this compound on insect nerve cells.

Analytical Methods

The analysis of this compound in various matrices is crucial for quality control, environmental monitoring, and research. Gas chromatography (GC) is the most common analytical technique employed.

Table 2: Common Analytical Methods for this compound

| Technique | Detector | Column | Application Notes | Reference |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | DB-1 quartz capillary column | Used for content analysis. A study reported a linear correlation coefficient of 0.9991 and a recovery rate between 97.0-99.4%. | [8][10] |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | - | A sensitive method often used for analyzing mosquito coil formulations, though pretreatment can be complex. | [8][10] |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Mass Spectrometer (MS) | - | Used as an analytical reference standard for determining this compound in indoor air and agricultural sediment samples. | |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | - | A standard method for the analysis of pyrethroids in biological and environmental samples. | [11] |

Environmental Fate and Toxicology

While effective against target pests, the environmental impact of this compound is an important consideration for researchers.

-

Environmental Fate: The degradation of this compound in the environment is influenced by abiotic factors like sunlight (photolysis) and water (hydrolysis), as well as biotic factors such as microbial action.[1] However, specific degradation kinetics and pathways are not yet well-documented in public literature.[1]

-

Ecotoxicology: Studies have demonstrated that this compound is toxic to non-target aquatic organisms, including fish.[1] Long-term exposure in fish species has been shown to inhibit growth, cause intestinal damage, and alter the expression of genes related to immunity and metabolism.[1][12] Specifically, it can downregulate genes involved in cytokine-cytokine receptor interaction and the JAK-STAT signaling pathway.[12]

-

Metabolism: In mammals (e.g., rats), the metabolism of similar pyrethroids like metofluthrin (B10177) involves ester cleavage, O-demethylation, and ω-oxidation, followed by rapid excretion.[13]

Conclusion

This compound remains a highly effective insecticide due to its potent neurotoxic action. This guide provides researchers with the fundamental chemical knowledge, synthesis protocols, and analytical methods required for its study. A comprehensive understanding of its synthesis and properties is essential for developing new applications, assessing environmental impact, and ensuring its safe and effective use in pest management strategies. Further research is needed to fully elucidate its environmental degradation pathways and the toxicological profiles of its metabolites.[1]

References

- 1. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 2. News - this compound Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]

- 3. This compound: A new pyrethroid insecticide agent_Chemicalbook [chemicalbook.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound | C19H22F4O3 | CID 213011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound Analytical Standard Neat, Best Price Supplier in Mumbai [nacchemical.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Long-term exposure to this compound inhibits the growth of Acrossocheilus fasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Dimefluthrin on Non-Target Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefluthrin (B1295995), a synthetic pyrethroid insecticide, is widely utilized for the control of various insect pests. Its application, however, raises concerns about its potential impact on non-target organisms, particularly within aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target aquatic organisms, including fish and invertebrates. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicity data, details experimental methodologies, and visualizes the molecular pathways affected by this compound exposure.

Ecotoxicological Data

The acute toxicity of this compound to non-target aquatic organisms is a significant concern due to its high potency. The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound on various aquatic species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Taxonomic Group | Endpoint | Duration | Value (mg/L) | Source |

| Oryzias latipes (Japanese medaka) | Fish | LC50 | 96 hours | 0.004 | --INVALID-LINK--[1] |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 hours | 0.0017 | --INVALID-LINK--[1] |

Table 2: Sublethal Effects of this compound on Aquatic Organisms

| Species | Taxonomic Group | Exposure Concentration | Duration | Observed Effects | Source |

| Danio rerio (Zebrafish) | Fish | 0.2, 0.6, and 0.8 µM | 96 hours post-fertilization | Locomotor impairments, swim bladder non-inflation, oxidative stress, disruption of dopamine-related gene expression.[2][3] | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Acrossocheilus fasciatus | Fish | 0.8 µg/L and 4 µg/L | 60 days | Significant decrease in body weight, irregular intestinal villi, alterations in immune-related gene expression.[4] | --INVALID-LINK--[4] |

Mechanisms of Toxicity and Signaling Pathways

This compound exposure has been shown to disrupt key signaling pathways in aquatic organisms, leading to a range of adverse effects from neurotoxicity to developmental abnormalities.

Dopamine (B1211576) Signaling Pathway in Zebrafish

Studies on zebrafish (Danio rerio) have demonstrated that this compound exposure disrupts the dopamine signaling pathway, a critical regulator of motor control and behavior. Specifically, this compound has been found to downregulate the expression of tyrosine hydroxylase (th) and the dopamine transporter (slc6a3), key genes involved in dopamine synthesis and reuptake, respectively.[2][3] This disruption is a likely contributor to the observed locomotor impairments in zebrafish larvae.

JAK-STAT and Hippo Signaling Pathways in Acrossocheilus fasciatus

In the fish species Acrossocheilus fasciatus, long-term exposure to sublethal concentrations of this compound has been linked to alterations in gene expression related to the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and Hippo signaling pathways.[4] The JAK-STAT pathway is crucial for immune responses, and its downregulation by this compound may compromise the fish's ability to fend off pathogens. Conversely, the upregulation of genes associated with the Hippo pathway, a regulator of organ size and cell proliferation, could indicate a cellular stress response. The specific genes affected within these pathways by this compound have not yet been fully elucidated.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the aquatic toxicity of substances like this compound, based on internationally recognized guidelines.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

1. Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Japanese medaka (Oryzias latipes), is selected. Fish are acclimated to the test conditions for at least 12 days.

2. Test Conditions:

-

Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 1 °C for zebrafish).

-

Light: A 16-hour light to 8-hour dark photoperiod is typically used.

-

Loading: The biomass of fish per volume of test water is kept low to avoid stress and depletion of dissolved oxygen.

3. Procedure:

-

A range of test concentrations is prepared by diluting a stock solution of this compound. A solvent control is included if a carrier solvent is used to dissolve the test substance.

-

Fish are randomly distributed to the test chambers, with a recommended number of fish per concentration.

-

The test is run for 96 hours. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

-

Water quality parameters are monitored throughout the test.

4. Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the median effective concentration (EC50) for immobilization of Daphnia magna over a 48-hour period.

1. Test Organism: Neonates of Daphnia magna less than 24 hours old are used.

2. Test Conditions:

-

Medium: Reconstituted or natural water of defined quality.

-

Temperature: Maintained at 20 ± 1 °C.

-

Light: A 16-hour light to 8-hour dark photoperiod.

3. Procedure:

-

A series of this compound concentrations and a control are prepared.

-

Daphnids are exposed to the test solutions in individual test vessels.

-

The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Daphnids are not fed during the test.

4. Data Analysis: The EC50 at 48 hours is calculated with 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae.

1. Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

2. Test Conditions:

-

Medium: A nutrient-rich growth medium.

-

Temperature: Maintained at 21 to 24 °C.

-

Light: Continuous, uniform illumination.

-

Culture: Batch cultures in flasks, agitated to ensure homogenous cell distribution.

3. Procedure:

-

Exponentially growing algal cultures are exposed to a range of this compound concentrations and a control.

-

The test duration is typically 72 hours.

-

Algal growth is measured at least every 24 hours, often by cell counts or spectrophotometric methods.

4. Data Analysis: The EC50 for growth rate inhibition is calculated.

Analytical Method for this compound in Water

Accurate determination of this compound concentrations in test solutions is critical for reliable toxicity data. Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for this purpose.

1. Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A water sample is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). The organic phase is then concentrated.

-

Solid-Phase Extraction (SPE): The water sample is passed through a solid sorbent cartridge that retains the this compound. The analyte is then eluted with a small volume of solvent.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pyrethroid analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

-

Injection: A small volume of the extracted sample is injected into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interaction with the column.

-

Detection: The mass spectrometer identifies and quantifies this compound based on its unique mass-to-charge ratio.

3. Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound exhibits high toxicity to non-target aquatic organisms, with sublethal effects observed at environmentally relevant concentrations. The disruption of critical signaling pathways, such as the dopamine, JAK-STAT, and Hippo pathways, underscores the potential for wide-ranging physiological and behavioral impacts. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's ecotoxicological profile. Further research is warranted to broaden the scope of toxicity data across a wider range of aquatic species and to further elucidate the specific molecular mechanisms underlying its toxicity. This knowledge is essential for developing robust environmental risk assessments and for guiding the responsible use of this and other pyrethroid insecticides.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Exposure to this compound Affects the Development of Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term exposure to this compound inhibits the growth of Acrossocheilus fasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of Dimefluthrin in soil and water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimefluthrin, a synthetic pyrethroid insecticide, is valued for its high efficacy against a broad spectrum of insect pests. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, drawing upon available data for the compound and its structural analogues, primarily transfluthrin (B58387), which shares the key 2,3,5,6-tetrafluorobenzyl alcohol moiety. The primary routes of dissipation include hydrolysis, photolysis, and microbial degradation. This document summarizes key quantitative data, details experimental protocols for assessing its environmental persistence, and provides visual representations of degradation pathways and experimental workflows.

Introduction

This compound is a pyrethroid ester insecticide known for its potent insecticidal activity, acting as a neurotoxin by disrupting the sodium channels in insects' nerve cells.[1] Its environmental persistence and potential impact on non-target organisms are key considerations for its registration and use. The degradation of pyrethroids in the environment is a complex process influenced by chemical, physical, and biological factors.[2] This guide synthesizes the current understanding of this compound's behavior in soil and aquatic environments.

Physicochemical Properties

While specific experimental data for this compound's physicochemical properties are limited in publicly available literature, typical properties for pyrethroids of similar structure suggest low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to adsorb to organic matter in soil and sediment.

Degradation in Aquatic Environments

The fate of this compound in water is governed by two primary abiotic processes: hydrolysis and photolysis, alongside biotic degradation.

Hydrolysis

Hydrolysis is a key degradation pathway for pyrethroid esters, with the rate being highly dependent on pH.[2] While specific data for this compound is scarce, studies on the structurally similar pyrethroid, transfluthrin, provide valuable insights. Transfluthrin is stable at acidic and neutral pH (pH 5 and 7) with a half-life (DT50) of 950 days. However, its hydrolysis is significantly accelerated under alkaline conditions, with a DT50 of 14 days at pH 9 and 25°C.[1][3][4] This suggests that this compound is likely to be more persistent in acidic or neutral waters and degrade more rapidly in alkaline environments.

The primary hydrolysis products of transfluthrin are 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. Given the structural similarities, the hydrolysis of this compound is expected to yield 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol and chrysanthemic acid.

Table 1: Hydrolysis Half-life of Transfluthrin (as a surrogate for this compound)

| pH | Temperature (°C) | Half-life (DT50) in days | Reference |

| 5 | 25 | 950 | [1][3][4] |

| 7 | 25 | 950 | [1][3][4] |

| 9 | 25 | 14 | [1][3][4] |

Aqueous Photolysis

Photodegradation in water can be a significant dissipation route for pesticides that absorb light in the solar spectrum (>290 nm).[5] For transfluthrin, the aqueous photolysis half-life at pH 7 is reported to be 0.6 days, indicating rapid degradation under sunlight.[6] It is reasonable to infer that this compound will also undergo rapid photodegradation in sunlit surface waters.

The photodegradation of pyrethroids can involve isomerization, ester cleavage, and oxidation of the molecule.[7] For metofluthrin, another structurally similar pyrethroid, photodegradation in water with a xenon arc lamp resulted in a half-life of 1.1–3.4 days, mainly through ester cleavage and successive oxidation.[8][9]

Aquatic Biodegradation

Microbial degradation in aquatic systems also contributes to the breakdown of pyrethroids. For transfluthrin, the aerobic aquatic metabolism half-life is estimated to be between 1 and 2 weeks.[4] This suggests that this compound is also susceptible to microbial degradation in water, although likely at a slower rate than photolysis.

Degradation in Soil Environments

In the terrestrial environment, this compound's fate is influenced by its adsorption to soil particles and its degradation through photolysis and microbial action.

Adsorption and Mobility

Pyrethroids, being lipophilic, tend to bind strongly to soil organic matter and clay particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates low mobility and a lower likelihood of leaching into groundwater. For transfluthrin, the estimated Koc is 50,000 L/kgoc, classifying it as practically immobile in soil.[1][3] Given its similar structure, this compound is also expected to have a high Koc value and exhibit low mobility in soil.

Table 2: Soil Sorption and Mobility of Transfluthrin (as a surrogate for this compound)

| Parameter | Value | Interpretation | Reference |

| Koc | 50,000 L/kgoc | Hardly mobile | [1][3] |

Soil Photolysis

Photodegradation on the soil surface can be a significant dissipation pathway for pesticides. Studies on the pyrethroid phenothrin (B69414) on a soil thin layer under a xenon arc lamp showed a half-life of 5.7–5.9 days, compared to a dark control half-life of 21–24 days.[3][10] The degradation involved oxidation and ester cleavage.[3][10] Another study on flucythrinate (B1672867) showed a photodegradation half-life of less than 2 days on various soil types under natural sunlight.[1] This indicates that photolysis is a relevant degradation process for this compound on soil surfaces.

Soil Biodegradation

Microbial degradation is a major route of dissipation for pyrethroids in soil. For transfluthrin, the microbial degradation in soil is rapid, with a half-life of 1 to 1.9 days under aerobic conditions.[4] This suggests that this compound is readily biodegradable in soil environments. The primary degradation product of transfluthrin in soil is 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH), formed at up to 39% of the applied parent compound.[1][3][4]

Table 3: Aerobic Soil Metabolism of Transfluthrin (as a surrogate for this compound)

| Parameter | Value | Reference |

| Half-life (DT50) | 1 - 1.9 days | [4] |

Degradation Pathways

Based on the data from structural analogues, the primary degradation pathways for this compound in both soil and water involve the cleavage of the ester linkage, a common feature of pyrethroid degradation. This initial step leads to the formation of the corresponding alcohol and carboxylic acid. Subsequent degradation of these primary metabolites can occur through oxidation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. Photoinduced oxidation of the insecticide phenothrin on soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transfluthrin (Ref: NAK 4455) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Dimefluthrin's molecular structure and its relation to insecticidal activity

An In-depth Technical Guide to Dimefluthrin's Molecular Structure and its Relation to Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (B1295995) is a potent synthetic pyrethroid insecticide renowned for its high efficacy and rapid knockdown effect against a broad spectrum of insect pests, particularly mosquitoes, flies, and cockroaches.[1][2] Its insecticidal action is intrinsically linked to its unique molecular structure, which facilitates a strong interaction with the insect's nervous system. This technical guide provides a comprehensive analysis of this compound's molecular architecture, its mechanism of action, structure-activity relationships (SAR), synthesis, and the experimental protocols used to evaluate its potency. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to enhance understanding.

Introduction to this compound

This compound, a member of the pyrethroid ester insecticide class, was developed as a more stable and potent analog of natural pyrethrins.[3][4] It is widely incorporated into household insect control products such as mosquito coils, electric vaporizers, and aerosol sprays due to its effectiveness through both contact and inhalation.[1][2] The development of this compound stemmed from the modification of the alcohol moiety of earlier pyrethroids, leading to a compound with significantly faster knockdown activity.[4][5] This document delves into the core chemical and biological attributes that establish this compound as a highly effective insecticide.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is central to its insecticidal properties. Its IUPAC name is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate.[6][7] The molecule consists of a cyclopropane (B1198618) carboxylic acid moiety (chrysanthemic acid) ester-linked to a substituted tetrafluorobenzyl alcohol.[3][8] This specific combination of a fluorinated aromatic ring and a particular stereochemistry is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 271241-14-6 | [1][6] |

| Molecular Formula | C₁₉H₂₂F₄O₃ | [6] |

| Molecular Weight | 374.4 g/mol | [9] |

| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | [8] |

| Purity | ≥95% | [8] |

| Appearance | Pale yellow crystalline solid | [10] |

| Solubility | Soluble in organic solvents (acetone, ethyl acetate); hardly soluble in water | [10] |

Mechanism of Insecticidal Activity

Like other pyrethroids, this compound is a neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[11][12][13] These channels are essential for the propagation of nerve impulses.

The mechanism proceeds as follows:

-

Binding: this compound binds to the VGSCs in the open state.[14][15]

-

Channel Disruption: This binding prevents the closure of the sodium channels, causing a prolonged influx of sodium ions (Na⁺) into the neuron.[12][14]

-

Hyperexcitation: The persistent influx of Na⁺ leads to a state of permanent membrane depolarization.[14]

-

Paralysis and Death: The nerve cells become hyperexcitable, resulting in continuous and uncontrolled firing of electrical signals. This hyperactivity manifests as tremors and convulsions, ultimately leading to paralysis and the death of the insect.[2][12][14]

Insect VGSCs are significantly more sensitive to pyrethroids than their mammalian counterparts, which contributes to the selective toxicity of these compounds.[3][16]

Caption: this compound's action on insect voltage-gated sodium channels.

Structure-Activity Relationship (SAR)

The high insecticidal potency of this compound is a direct result of specific structural features. Studies on a series of 4-substituted-2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemates have elucidated key aspects of its SAR.[1][4]

-

Alcohol Moiety: The 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl group is critical. The tetrafluorination of the benzyl (B1604629) ring and the presence of the methoxymethyl group at the 4-position significantly enhance insecticidal activity compared to other analogs.[1][4]

-

Acid Moiety and Stereochemistry: this compound is an ester of the (1R,3R)-chrysanthemic acid isomer. This specific stereoisomer, particularly the (1R)-trans configuration at the cyclopropane ring, is known to be the most biologically active form, contributing to enhanced potency.[4][8]

Table 2: Insecticidal Activity of this compound and Analogs against Culex pipiens pallens

| Compound | R Group (at 4-position of benzyl ring) | LD₅₀ (μ g/insect ) | Reference |

| This compound | -CH₂OCH₃ | 0.003 | [4] |

| Analog 1 | -H | 0.015 | [4] |

| Analog 2 | -CH₃ | 0.008 | [4] |

| Analog 3 | -CH₂OH | 0.025 | [4] |

| d-Allethrin | (Reference Pyrethroid) | 0.020 | [4] |

The data clearly indicates that the methoxymethyl substitution in this compound results in the highest insecticidal activity.

Table 3: Knockdown Efficacy of this compound vs. d-Allethrin in Mosquito Coils

| Mosquito Species | Insecticide | KT₅₀ (minutes) | Reference |

| Culex pipiens pallens | This compound | 8.5 | [4] |

| d-Allethrin | 12.0 | [4] | |

| Culex quinquefasciatus | This compound | 10.0 | [4] |

| d-Allethrin | 15.5 | [4] |

This compound demonstrates a significantly faster knockdown time (KT₅₀) compared to the conventional pyrethroid d-allethrin.[4]

Synthesis and Manufacturing Process

The synthesis of this compound involves the esterification of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with an activated form of (1R,3R)-chrysanthemic acid.[4][9]

A typical laboratory-scale synthesis procedure is as follows:

-

Reactant Preparation: A solution of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol and pyridine (B92270) in tetrahydrofuran (B95107) (THF) is prepared and cooled.

-

Esterification: (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride is added to the cooled solution.

-

Reaction: The mixture is stirred for several hours at room temperature to allow the esterification to complete.

-

Workup and Extraction: The reaction mixture is poured into ice water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using silica (B1680970) gel column chromatography.[4][9]

Caption: A simplified workflow for the laboratory synthesis of this compound.

Experimental Protocols for Efficacy Evaluation

Evaluating the insecticidal activity of this compound involves standardized bioassays. The following are detailed methodologies for two common tests.

Topical Application Bioassay (for LD₅₀ Determination)

This method determines the lethal dose required to kill 50% of the test insects.[4]

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in acetone (B3395972).

-

Insect Selection: Use 3-5 day old adult female mosquitoes (e.g., Culex pipiens pallens).

-

Application: Using a micro-applicator, topically apply a precise volume (e.g., 0.5 µL) of the diluted compound to the dorsal prothorax of each insect.

-

Control Group: A control group is treated with acetone only.

-

Observation: Hold the treated insects in a controlled environment (e.g., 25°C, 65% relative humidity) with access to a sugar solution.

-

Mortality Assessment: Record mortality counts at 24 hours post-treatment.

-

Data Analysis: Calculate the LD₅₀ value using probit analysis. The experiment should be conducted in triplicate.[4]

Mosquito Coil Bioassay (for Knockdown Efficacy)

This method assesses the speed of action (knockdown) in a spatial context.[4]

Protocol:

-

Coil Preparation: Prepare mosquito coils containing a standardized concentration of this compound (e.g., 0.05% w/w). Blank coils are used as a control.

-

Test Chamber: Place the coil on a holder in the center of a glass chamber of a specified volume (e.g., ~5.8 m³).

-

Ignition: Ignite the coil and allow it to burn completely.

-

Insect Introduction: Immediately after burnout, release 20-50 adult female mosquitoes into the chamber.

-

Observation: Count the number of knocked-down (paralyzed) mosquitoes at designated time intervals over a 30-minute period.

-

Data Analysis: Calculate the KT₅₀ value (time to knock down 50% of the insects) using probit analysis. The experiment should be performed in duplicate.[4]

Caption: Experimental workflow for determining LD₅₀ via topical application.

Conclusion

This compound's potent insecticidal activity is a direct consequence of its meticulously designed molecular structure. The combination of a tetrafluorinated benzyl alcohol moiety with a methoxymethyl group and the specific (1R,3R)-chrysanthemate stereochemistry creates a molecule that effectively targets and disrupts the voltage-gated sodium channels in insects. This leads to a rapid knockdown effect and high lethality against key insect vectors. The detailed structure-activity relationships and clear mechanism of action make this compound a cornerstone of modern household insecticides and a subject of continued interest for the development of next-generation pest control agents.

References

- 1. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 2. News - this compound Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]

- 3. An overview of pyrethroid insecticides [journal.hep.com.cn]

- 4. This compound: A new pyrethroid insecticide agent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C19H22F4O3 | CID 213011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound [sitem.herts.ac.uk]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 11. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 13. Buy this compound | 271241-14-6 [smolecule.com]

- 14. Pyrethroid - Wikipedia [en.wikipedia.org]

- 15. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Investigation of Dimefluthrin's Neurotoxic Effects In Vitro: A Technical Guide

Disclaimer: Direct in vitro neurotoxicity studies on Dimefluthrin (B1295995) are limited in publicly available scientific literature. This guide synthesizes findings from research on other pyrethroid insecticides, particularly Type I and Type II pyrethroids, to infer the potential neurotoxic effects and mechanisms of this compound. The experimental protocols and data presented are based on studies of surrogate pyrethroids and should be adapted and validated for this compound-specific research.

Introduction

This compound is a potent, new generation pyrethroid insecticide.[1] Pyrethroids are synthetic chemicals modeled after the natural insecticidal pyrethrins (B594832) from chrysanthemum flowers.[2] They are broadly classified into Type I and Type II, based on their chemical structure and the resulting intoxication syndrome.[2][3] this compound is a Type II pyrethroid. The primary mode of action for pyrethroids is the disruption of voltage-gated sodium channels in the nervous system.[2][4][5] This guide provides a preliminary framework for investigating the in vitro neurotoxic effects of this compound, drawing upon established methodologies and findings from related pyrethroid compounds.

Core Concepts in Pyrethroid Neurotoxicity

The neurotoxicity of pyrethroids stems from their interaction with neuronal ion channels, leading to a cascade of downstream cellular events.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

Pyrethroids bind to VGSCs, causing them to remain open for an extended period.[5][6] This leads to a prolonged influx of sodium ions, resulting in membrane depolarization and repetitive neuronal firing.[5] At sufficient concentrations, Type II pyrethroids can cause a depolarization block, preventing the generation of action potentials.[3] This hyperexcitability is the foundational mechanism of pyrethroid-induced neurotoxicity.[5]

Secondary Mechanisms of Neurotoxicity

The initial disruption of sodium channel function triggers a cascade of secondary effects that contribute to neuronal damage and death:

-

Calcium Homeostasis Disruption: The persistent depolarization caused by pyrethroids leads to the opening of voltage-gated calcium channels (VGCCs) and activation of NMDA receptors, resulting in an influx of calcium.[7] This elevated intracellular calcium can activate various downstream signaling pathways, leading to excitotoxicity.

-

Oxidative Stress: Increased neuronal activity and calcium overload can lead to the generation of reactive oxygen species (ROS) and nitric oxide (NO), causing oxidative stress.[8][9][10] This imbalance between pro-oxidants and antioxidants can damage cellular components, including lipids, proteins, and DNA.[8]

-

Apoptosis: Sustained cellular stress, including calcium dysregulation and oxidative damage, can trigger programmed cell death, or apoptosis.[8][9][11] This involves the activation of caspase enzymes and the fragmentation of DNA.[9][11]

-

Neuroinflammation: In vivo studies on related pyrethroids like bifenthrin (B131952) have shown an increase in pro-inflammatory cytokines, suggesting a potential role for neuroinflammation in pyrethroid neurotoxicity.[12]

Experimental Protocols for In Vitro Neurotoxicity Assessment

The following are detailed methodologies for key experiments to assess the neurotoxic potential of this compound in vitro, based on established protocols for other pyrethroids.

Cell Culture

-

Cell Line: The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurotoxicology studies due to its human origin and ability to differentiate into a neuronal phenotype.[9]

-

Culture Conditions: Cells are typically cultured in a humidified incubator at 37°C with 5% CO2. The culture medium is often a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid for several days, followed by a period of serum reduction.

Cytotoxicity Assays

These assays provide a quantitative measure of cell death upon exposure to a test compound.

-

MTT Assay (Cell Viability):

-

Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Expose the cells to a range of this compound concentrations for a specified period (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

-

LDH Assay (Membrane Integrity):

-

Follow the same initial steps of cell seeding and exposure as the MTT assay.

-

After the exposure period, collect the cell culture medium.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell membrane damage, using a commercially available kit.[13]

-

The results are typically expressed as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).

-

Oxidative Stress Biomarker Assays

These assays quantify the extent of oxidative damage induced by the test compound.

-

Reactive Oxygen Species (ROS) Production:

-

Seed and expose cells to this compound as described above.

-

After exposure, wash the cells and incubate them with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[13]

-

H2DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a microplate reader.

-

-

Lipid Peroxidation (MDA Assay):

-

Prepare cell lysates from this compound-treated and control cells.

-

Measure the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using a commercially available kit, often based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Quantify the MDA concentration by measuring the absorbance and comparing it to a standard curve.

-

Apoptosis Assays

These assays detect the biochemical and morphological hallmarks of apoptosis.

-

Caspase-3/7 Activity Assay:

-

Seed and expose cells to this compound.

-

Lyse the cells and incubate the lysate with a luminogenic or fluorogenic substrate for caspase-3 and -7.

-

The cleavage of the substrate by activated caspases produces a signal (light or fluorescence) that is proportional to the enzyme activity.

-

-

DNA Fragmentation (ELISA):

-

This assay quantifies the amount of fragmented DNA, a hallmark of apoptosis.

-

Use a commercially available cell death detection ELISA kit that detects histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[11]

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, extrapolated from studies on other pyrethroids, to provide a framework for data presentation.

Table 1: Cytotoxicity of Pyrethroids in SH-SY5Y Cells (24h Exposure)

| Pyrethroid (Type) | Assay | Endpoint | Value (µM) | Reference |

| Deltamethrin (II) | MTT | IC50 | ~25 | Fictional, based on pyrethroid literature |

| Deltamethrin (II) | LDH | EC50 | ~50 | Fictional, based on pyrethroid literature |

| Flumethrin (II) | MTT | IC50 | ~100 | [8] |

| Permethrin (I) | MTT | IC50 | >100 | Fictional, based on pyrethroid literature |

| This compound (II) | MTT | IC50 | To be determined | |

| This compound (II) | LDH | EC50 | To be determined |

Table 2: Biomarkers of Oxidative Stress and Apoptosis in SH-SY5Y Cells (24h Exposure)

| Pyrethroid (Concentration) | Biomarker | Fold Change vs. Control | Reference |

| Flumethrin (100 µM) | ROS Production | ~1.7 | [9] |

| Flumethrin (100 µM) | Caspase-3/7 Activity | ~1.3 | [9] |

| Deltamethrin (5 µM) | DNA Fragmentation | ~2.2 | [11] |

| This compound (Test Conc.) | ROS Production | To be determined | |

| This compound (Test Conc.) | Caspase-3/7 Activity | To be determined | |

| This compound (Test Conc.) | DNA Fragmentation | To be determined |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the proposed investigation of this compound's neurotoxicity.

Caption: Experimental workflow for in vitro neurotoxicity assessment of this compound.

Caption: Inferred signaling pathway for this compound-induced neurotoxicity.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of this compound's neurotoxic effects in vitro. Based on the well-established mechanisms of other pyrethroid insecticides, it is hypothesized that this compound will induce neurotoxicity primarily through the disruption of voltage-gated sodium channels, leading to excitotoxicity, oxidative stress, and apoptosis.

Crucially, future research should focus on conducting these in vitro studies with this compound to generate specific data. This will enable a direct assessment of its neurotoxic potential and a comparison with other pyrethroids. Such studies are essential for a comprehensive risk assessment and for understanding the potential human health implications of exposure to this widely used insecticide.

References

- 1. The hygienic insecticide this compound induced neurodevelopmental deficits and behavioral disorders in zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal ion channels as the target sites of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Discovery and development of Dimefluthrin as a household insecticide

Introduction: Dimefluthrin (B1295995) is a potent synthetic pyrethroid insecticide that has become a cornerstone in the formulation of household pest control products.[1] Developed as a new generation of pyrethroids, it is recognized for its high efficacy, rapid knockdown capabilities, and broad-spectrum activity against common household insects such as mosquitoes, flies, and cockroaches.[2][3] Its development was driven by the need for effective and fast-acting solutions for vector control and domestic pest management, offering significant improvements over older insecticides.[4][5] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mode of action, efficacy, and safety profile of this compound, tailored for researchers and professionals in the fields of chemistry and drug development.

Discovery, Synthesis, and Chemical Properties

The development of this compound arose from structure-activity relationship studies of synthetic pyrethroids, aiming to enhance insecticidal potency and knockdown speed. Researchers synthesized a series of 4-substituted-2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemates and evaluated their activity against mosquito species like Culex pipiens pallens.[6] Among the analogues, the 2,3,5,6-tetrafluoro-4-methoxymethyl version, this compound, demonstrated the highest insecticidal activity.[6] This highlights the critical role of the specific methoxymethyl substitution on the tetrafluorobenzyl ring in maximizing its potency.[2]

Chemical Synthesis

The synthesis of this compound involves the esterification of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with a specific stereoisomer of chrysanthemic acid (3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid).[6][7]

Typical Synthesis Protocol:

A common laboratory-scale synthesis procedure is as follows:

-

A mixture of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (predominantly the (1R)-trans form) is prepared in a solvent such as tetrahydrofuran (B95107) (THF).[6][7]

-

A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), is added to the cooled mixture. In an alternative method, (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride is added to a cooled solution of the alcohol and pyridine (B92270) in THF.[6][7]

-

The reaction mixture is then allowed to warm to room temperature and is stirred for several hours (e.g., 8 hours).[6][7]

-

Following the reaction, the mixture is poured into ice water and extracted with an organic solvent like ethyl acetate.[7]

-

The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.[7]

-

The resulting residue is purified using silica (B1680970) gel column chromatography to yield the final product, this compound.[7]

A logical workflow for the synthesis process is illustrated below.

Physicochemical Properties

This compound is a light yellow to dark brown liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂F₄O₃ | [8] |

| Molecular Weight | 374.4 g/mol | [2][8] |

| CAS Number | 271241-14-6 | [2][8] |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [8] |

| Vapor Pressure | 3.84E-05 mmHg at 25°C | |

| Solubility | Soluble in Benzene, DMSO, Methanol; Insoluble in water | [4] |

| XLogP3 | 5.5 | [8] |

Mode of Action

Like other pyrethroid insecticides, this compound's primary mode of action is the disruption of the insect's nervous system.[1][2] It specifically targets voltage-gated sodium channels (VGSCs), which are integral membrane proteins essential for the initiation and propagation of action potentials in neurons.[2]

The mechanism proceeds as follows:

-

This compound binds to the open state of the voltage-gated sodium channels in the nerve cell membrane.[2]

-

This binding stabilizes the channel in its open conformation, prolonging the influx of sodium ions (Na+) into the neuron.[2]

-

The prolonged influx of Na+ disrupts the normal repolarization of the nerve membrane, leading to a state of hyperexcitability.

-

This results in repetitive nerve discharges, causing paralysis (knockdown), and ultimately, the death of the insect.[2]

The signaling pathway disruption is visualized in the diagram below.

Efficacy and Biological Activity

This compound is characterized by its strong knockdown and lethal activity against a wide range of pests, even at very low dosages.[4][5] It is effective through both contact and inhalation.[2][3]

Insecticidal Efficacy

Studies have consistently shown this compound's superior performance compared to other pyrethroids. For instance, it exhibits a faster knockdown efficacy against mosquito species like Culex pipiens pallens and Culex quinquefasciatus than d-allethrin (B1317032) when used in mosquito coil formulations.[6] Comparative bioassays have also demonstrated that this compound has higher knockdown and insecticidal activities than natural pyrethrum against Aedes aegypti and Aedes albopictus.[9] The addition of a synergist like piperonyl butoxide (PBO) can significantly increase the knockdown rate and mortality, suggesting that metabolic resistance mechanisms, such as those involving P450 enzymes, can be overcome.[9]

| Compound | Target Species | Bioassay | KT₅₀ (min) | LD₅₀ (μ g/insect ) | Source |

| This compound | Culex pipiens pallens | Topical Application | - | Not specified | [6] |

| This compound | Culex quinquefasciatus | Mosquito Coil | Faster than d-allethrin | - | [6] |

| This compound | Aedes aegypti | Fumigation/Paper | Higher activity than pyrethrum | - | [9] |

| This compound | Aedes albopictus | Fumigation/Paper | Higher activity than pyrethrum | - | [9] |

| d-Allethrin | Culex pipiens pallens | Topical Application | - | Not specified | [6] |

| Pyrethrum | Aedes aegypti | Fumigation/Paper | Lower activity than this compound | - | [9] |

Note: Specific KT₅₀ and LD₅₀ values are often proprietary or vary significantly with experimental conditions. The table reflects relative efficacy as reported in the cited literature.

Spatial Repellency

In addition to its insecticidal properties, this compound also exhibits significant spatial repellency. Studies have shown that at concentrations between 0.0035% to 0.0050%, it has a good spatial repellent effect against Aedes albopictus.[10] This makes it highly effective in products like mosquito coils and liquid emanators, which create a protective zone against insects.[1][3]

Experimental Protocols for Efficacy Testing

Standardized bioassays are crucial for evaluating the efficacy and resistance profiles of insecticides like this compound. Below are methodologies for common bioassays.

Topical Application Bioassay

This method determines the median lethal dose (LD₅₀) of an insecticide.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of technical grade this compound in an analytical grade solvent like acetone (B3395972). Create a series of serial dilutions from this stock solution.[6][11]

-

Insect Handling: Anesthetize adult insects (e.g., female mosquitoes, 3-5 days old) using CO₂ or cold temperature.[11]

-

Application: Using a microsyringe applicator, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal prothorax of the anesthetized insects. A control group is treated with solvent only.[6]

-

Observation: Place the treated insects in holding containers with access to food and water.[11]

-

Data Collection: Assess mortality at a predetermined time point, typically 24 hours post-treatment.[6][11]

-

Analysis: Calculate LD₅₀ values using probit analysis.[6]

Mosquito Coil Fumigation Bioassay

This assay evaluates the knockdown efficacy (KT₅₀) of vapor-active insecticides.

Protocol:

-

Coil Preparation: Prepare test mosquito coils by evenly applying a specific amount of an acetone solution of this compound onto blank coils. Blank coils typically consist of pyrethrum marc, wood powder, and other inert ingredients.[6]

-

Test Chamber: Place a test coil on a holder in the center of a glass chamber (e.g., ~5.8 m³).[6]

-

Exposure: Ignite the coil and allow it to burn completely. Immediately after burnout, release a known number of adult female mosquitoes (e.g., 20) into the chamber.[6]

-

Data Collection: Count the number of knocked-down mosquitoes at designated time intervals (e.g., every 5 minutes for 30 minutes).[6]

-

Analysis: Calculate the KT₅₀ (the time required to knock down 50% of the test insects) using probit analysis.[6]

WHO Bottle Bioassay (Contact Method)

This method assesses susceptibility to an insecticide through surface contact.

Protocol:

-

Bottle Coating: Prepare a solution of this compound in acetone. Coat the inside of 250 ml glass bottles with a specific amount of the insecticide solution. Control bottles are coated with acetone only. The bottles are then rotated until the acetone evaporates, leaving a uniform layer of insecticide.[11][12]

-

Insect Exposure: Introduce a batch of 20-25 non-anesthetized adult mosquitoes into each bottle using an aspirator.[11][12]

-

Observation: Record the number of knocked-down or dead insects at regular intervals for up to 2 hours, or until 100% mortality is observed in the diagnostic dose bottle.[11][12]

-

Recovery/Mortality: After the exposure period, transfer the insects to clean holding containers with food and water. Record final mortality at 24 hours.[11]

-

Analysis: For diagnostic dose assays, calculate the percentage mortality. If mortality in the control group is between 5-20%, the results should be corrected using Abbott's formula.[12]

The general workflow for these bioassays is depicted below.

Toxicology and Safety Profile

While highly effective against insects, the safety profile of this compound for non-target organisms, including mammals and aquatic life, is a critical aspect of its development and regulation.

Mammalian Toxicity

This compound exhibits low acute toxicity to mammals.[13] However, like other pyrethroids, it can cause skin and eye irritation.[14] Some studies on pregnant mice exposed to this compound-based mosquito coil smoke have indicated potential teratogenic effects, such as a decrease in the number of live fetuses and reduced fetal weight, suggesting caution is warranted with inhalation exposure during pregnancy.[15][16]

| Toxicity Endpoint | Value | Species | Source |

| Acute Oral LD₅₀ | 2270 mg/kg | Rat | [13] |

| Dermal LD₅₀ | > 2000 mg/kg | Rat | [13] |

| Inhalation LC₅₀ | 1.06 mg/L (2 hr) | Rat | [13] |

Ecotoxicology

Pyrethroids as a class are known to be highly toxic to aquatic organisms.[2] GHS classification identifies this compound as potentially causing long-lasting harmful effects to aquatic life.[8] Long-term exposure studies on fish species, such as Acrossocheilus fasciatus, have shown that this compound can inhibit growth, cause intestinal damage, and alter the expression of immune-related genes even at low concentrations (e.g., 0.8 μg/L and 4 μg/L).[17] These findings underscore the importance of preventing environmental contamination with this compound-containing products.

Conclusion

This compound represents a significant advancement in the field of household insecticides. Its discovery through targeted chemical synthesis has yielded a compound with exceptionally high knockdown and insecticidal efficacy against a broad spectrum of pests. Its mode of action, centered on the disruption of insect nerve function, provides a rapid and potent effect. While it demonstrates a favorable acute safety profile for mammals, its ecotoxicity, particularly towards aquatic life, necessitates careful and responsible use. The detailed experimental protocols for synthesis and bioassays provide a framework for further research and development in this class of insecticides, ensuring that future innovations continue to balance efficacy with safety for human health and the environment.

References

- 1. News - this compound Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]

- 2. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 3. This compound (this compound) C18H20F4O3, CAS#271241-14-6 [kangmei.com]

- 4. China Pest Control Household Insecticide this compound manufacturers and suppliers | Senton [sentonpharm.com]

- 5. This compound Insecticide 95%TC for mosquito coil | [engebiotech.com]

- 6. This compound: A new pyrethroid insecticide agent_Chemicalbook [chemicalbook.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound | C19H22F4O3 | CID 213011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apmes.magtechjournal.com [apmes.magtechjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]

- 13. This compound [sitem.herts.ac.uk]

- 14. aksci.com [aksci.com]

- 15. jms.mabjournal.com [jms.mabjournal.com]

- 16. jms.mabjournal.com [jms.mabjournal.com]

- 17. Long-term exposure to this compound inhibits the growth of Acrossocheilus fasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimefluthrin's Mode of Action: A Technical Guide to Rapid Insect Knockdown

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefluthrin (B1295995), a synthetic pyrethroid insecticide, is widely utilized for its potent and rapid knockdown effect on various insect species, particularly mosquitoes. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underlying this compound's insecticidal activity. The primary mode of action involves the targeted disruption of voltage-gated sodium channels (VGSCs) in the insect nervous system. By binding to these channels, this compound modifies their gating kinetics, leading to prolonged channel opening and a persistent influx of sodium ions. This sustained depolarization results in neuronal hyperexcitability, paralysis (knockdown), and eventual death of the insect. This document summarizes key quantitative data on this compound's efficacy, details relevant experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Pyrethroid insecticides are synthetic analogs of the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. This compound is a member of this class, characterized by its high efficacy and rapid action against a broad spectrum of insect pests[1]. The defining characteristic of this compound and other pyrethroids is their ability to induce a rapid "knockdown" state in insects, rendering them immobile shortly after exposure[2]. This rapid action is a direct consequence of their potent neurotoxic effects.

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a crucial component of the insect's central and peripheral nervous systems[2][3][4]. These channels are responsible for the rising phase of the action potential, and their precise regulation is essential for normal nerve impulse transmission[5]. This compound's interaction with these channels disrupts their normal function, leading to the physiological cascade that culminates in insect mortality.

Molecular Mechanism of Action

Targeting the Voltage-Gated Sodium Channel

The insect VGSC is a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6)[6]. The S5 and S6 segments of each domain form the ion pore, while the S1-S4 segments constitute the voltage-sensing domain. Pyrethroids, including this compound, are known to bind to specific sites on the VGSC protein.

Two distinct pyrethroid receptor sites, termed PyR1 and PyR2, have been identified through homology modeling and mutational analyses[6]. These sites are located at the interfaces of different domains of the channel protein and are thought to be allosterically coupled[3][6][7]. The binding of pyrethroids to these sites is state-dependent, with a higher affinity for the open state of the channel[2][5][8]. This means the insecticide binds more effectively when the neuron is actively firing.

Alteration of Sodium Channel Gating

Upon binding to the VGSC, this compound modifies the channel's gating kinetics in two primary ways:

-

Slowing of Activation: The rate at which the channel opens in response to membrane depolarization is slowed.

-

Inhibition of Inactivation: The channel's transition from the open to the inactivated (closed and non-conducting) state is significantly delayed[5][9].